molecular formula C8H7F3O B13597603 (1R)-1-(2,5-difluorophenyl)-2-fluoroethan-1-ol

(1R)-1-(2,5-difluorophenyl)-2-fluoroethan-1-ol

Cat. No.: B13597603
M. Wt: 176.14 g/mol
InChI Key: DMKXNTSGRRTPQV-QMMMGPOBSA-N
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Description

(1R)-1-(2,5-difluorophenyl)-2-fluoroethan-1-ol: is an organic compound characterized by the presence of fluorine atoms attached to a phenyl ring and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,5-difluorophenyl)-2-fluoroethan-1-ol typically involves the fluorination of a precursor compound. One common method includes the reaction of 2,5-difluorobenzaldehyde with a fluorinating agent under controlled conditions to introduce the fluorine atoms at the desired positions. The resulting intermediate is then subjected to reduction reactions to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R)-1-(2,5-difluorophenyl)-2-fluoroethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (1R)-1-(2,5-difluorophenyl)-2-fluoroethan-1-ol is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated molecules with biological systems.

Medicine: The compound has potential applications in the development of pharmaceuticals. Fluorine atoms can significantly influence the pharmacokinetic properties of drugs, such as their metabolic stability and ability to cross biological membranes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1R)-1-(2,5-difluorophenyl)-2-fluoroethan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (1R)-1-(2,5-difluorophenyl)-2-fluoroethan-1-amine
  • (1R)-1-(2,5-difluorophenyl)-2-fluoropropan-1-ol
  • (1R)-1-(2,5-difluorophenyl)-2-fluorobutan-1-ol

Uniqueness: (1R)-1-(2,5-difluorophenyl)-2-fluoroethan-1-ol is unique due to its specific substitution pattern and the presence of both fluorine and hydroxyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity, stability, and biological activity.

Properties

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

(1R)-1-(2,5-difluorophenyl)-2-fluoroethanol

InChI

InChI=1S/C8H7F3O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,8,12H,4H2/t8-/m0/s1

InChI Key

DMKXNTSGRRTPQV-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@H](CF)O)F

Canonical SMILES

C1=CC(=C(C=C1F)C(CF)O)F

Origin of Product

United States

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